molecular formula C18H30 B073737 1,3,5-Tri-tert-butylbenzene CAS No. 1460-02-2

1,3,5-Tri-tert-butylbenzene

Cat. No.: B073737
CAS No.: 1460-02-2
M. Wt: 246.4 g/mol
InChI Key: GUFMBISUSZUUCB-UHFFFAOYSA-N
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Description

1,3,5-Tri-tert-butylbenzene (TBB) is an organic compound belonging to the family of aromatic hydrocarbons, which are characterized by a ring of six carbon atoms with alternating double bonds. TBB is a colorless liquid with a sweet, pungent odor, and is used in a variety of industrial and commercial products. TBB is also known by its other names, such as tert-butylbenzene, 1,3,5-trimethylbenzene, and 1,3,5-tritylbenzene. TBB is a volatile organic compound (VOC) and is considered to be a potential environmental pollutant.

Scientific Research Applications

Molecular Structure Analysis

1,3,5-Tri-tert-butylbenzene (TTBB) has been the subject of extensive research focusing on its molecular structure. A study using X-ray diffraction methods revealed intricate details about the structure and molecular correlations in liquid TTBB. This research provides insights into the most probable model of the TTBB molecule, including the bond lengths and packing orientation of molecules in its first coordination sphere (Drozdowski, Hałas, & Śliwińska-Bartkowiak, 2017).

Interaction with Carbon Dioxide

The phase behavior of TTBB when combined with carbon dioxide (CO2) has been investigated. This study is significant for understanding the solubility and phase transitions of TTBB in CO2, which is relevant for applications in materials forming processes using dense carbon dioxide. The research showed that TTBB exhibits significant melting-point depression in the presence of CO2 (Dilek, Manke, & Gulari, 2008).

Application in Liquid Chromatography

TTBB has been used as a marker in high-pressure liquid chromatography. Its role as a compound that is not retained on specific sorbents, such as microcrystalline triacetylcellulose, has provided valuable data about porosity and relative retentions in chromatographic studies (Koller, Rimböck, & Mannschreck, 1983).

Use in Chemical Synthesis

The synthesis of other compounds from TTBB has been explored. For instance, 1,3-Di-tert-butylbenzene can be prepared from TTBB, illustrating its utility as a precursor for the preparation of various derivatives. This aspect of TTBB is important in organic synthesis and the development of new chemical entities (Komen & Bickelhaupt, 1996).

Thermodynamic Properties

Research has also been conducted on the thermodynamic properties of TTBB, including its enthalpies of formation and vaporization. Such studies are crucial for understanding the energetic aspects of TTBB and related compounds, which is valuable for various industrial applications (Verevkin, 1998).

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Properties

IUPAC Name

1,3,5-tritert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFMBISUSZUUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163255
Record name 1,3,5-Tri-tert-butylbenzene
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Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1460-02-2
Record name 1,3,5-Tri-tert-butylbenzene
Source CAS Common Chemistry
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Record name 1,3,5-Tri-tert-butylbenzene
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Record name 1,3,5-Tri-tert-butylbenzene
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Record name 1,3,5-tri-tert-butylbenzene
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Record name 1,3,5-Tri-tert-butylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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